molecular formula C17H12N2O5 B4457052 5-(1,3-benzodioxol-5-yl)-N-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide

5-(1,3-benzodioxol-5-yl)-N-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B4457052
M. Wt: 324.29 g/mol
InChI Key: FWMVEZZMCWIMNV-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-N-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzodioxole ring fused with an oxazole ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-N-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Oxazole Ring Formation: The oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with amides.

    Coupling Reactions: The final step involves coupling the benzodioxole and oxazole intermediates under specific conditions to form the target compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the oxazole ring.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-N-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, while the oxazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 3-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)acrylonitrile

Uniqueness

5-(1,3-benzodioxol-5-yl)-N-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its combination of a benzodioxole ring with an oxazole ring and a carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c20-12-3-1-2-11(7-12)18-17(21)13-8-15(24-19-13)10-4-5-14-16(6-10)23-9-22-14/h1-8,20H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMVEZZMCWIMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-benzodioxol-5-yl)-N-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(1,3-benzodioxol-5-yl)-N-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(1,3-benzodioxol-5-yl)-N-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide
Reactant of Route 4
5-(1,3-benzodioxol-5-yl)-N-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide
Reactant of Route 5
5-(1,3-benzodioxol-5-yl)-N-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide
Reactant of Route 6
5-(1,3-benzodioxol-5-yl)-N-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide

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